

# An In-depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

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## Compound of Interest

Compound Name: *N-(1-Pyridin-3-YL-ethyl)-hydroxylamine*

Cat. No.: *B1284468*

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Disclaimer: The following technical guide on **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is a theoretical document based on established chemical principles and data from structurally analogous compounds. As of the time of this writing, there is a notable absence of published literature detailing the discovery, history, specific experimental protocols, and biological activity of this particular molecule. The CAS number 30391-89-0, sometimes associated with this compound name in online databases, is incorrectly linked and corresponds to Anthranilic acid isopropylamide. Therefore, the information presented herein is intended for research and development purposes as a predictive guide.

## Core Compound Summary

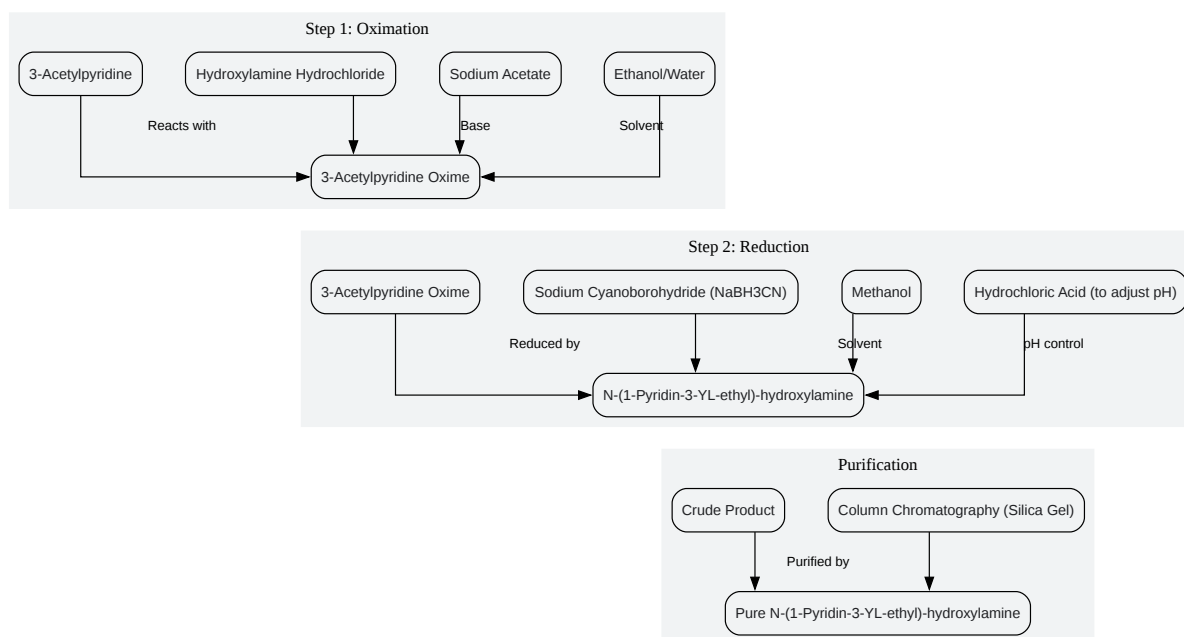
**N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is a pyridine-containing hydroxylamine. While its specific discovery and history are not documented in readily available scientific literature, its structure suggests potential applications in medicinal chemistry and drug development, given the prevalence of the pyridine scaffold and the reactivity of the hydroxylamine functional group in biologically active molecules.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	Predicted
Molecular Weight	138.17 g/mol	Predicted
Canonical SMILES	<chem>CC(NO)c1ccncc1</chem>	Predicted
CAS Number	Not Assigned	N/A

## Proposed Synthesis and Experimental Protocols

The most chemically sound and probable synthetic route to **N-(1-Pyridin-3-yl-ethyl)-hydroxylamine** is a two-step process commencing with the formation of an oxime from 3-acetylpyridine, followed by the selective reduction of the oxime to the desired hydroxylamine.

## Overall Synthetic Workflow



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Caption: Proposed two-step synthesis and purification workflow for **N-(1-Pyridin-3-yl-ethyl)-hydroxylamine**.

## Step 1: Synthesis of 3-Acetylpyridine Oxime

This procedure is based on standard oximation reactions of ketones.[1]

Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (82.5 mmol) of 3-acetylpyridine in 100 mL of ethanol.
- **Addition of Reagents:** To this solution, add 8.6 g (123.8 mmol) of hydroxylamine hydrochloride and 16.9 g (206.3 mmol) of sodium acetate.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Isolation:** To the residue, add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-acetylpyridine oxime. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford a white crystalline solid.

## Step 2: Reduction of 3-Acetylpyridine Oxime to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

This protocol is adapted from procedures for the selective reduction of oximes to hydroxylamines using mild reducing agents.[2]

Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 5.0 g (36.7 mmol) of 3-acetylpyridine oxime in 100 mL of methanol.

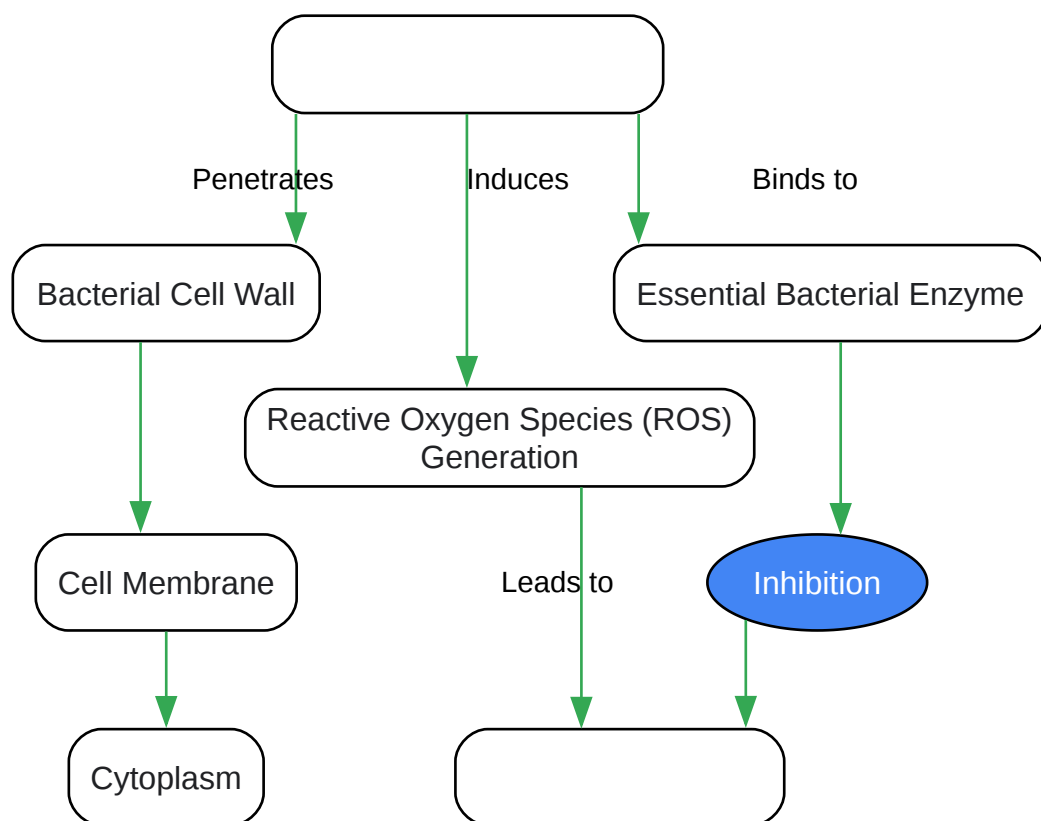
- **pH Adjustment:** Add a few drops of a methyl orange indicator solution. Carefully add a 1:1 solution of concentrated hydrochloric acid in methanol dropwise until the solution turns and remains slightly red.
- **Addition of Reducing Agent:** Cool the solution in an ice bath and slowly add 3.45 g (55.1 mmol) of sodium cyanoborohydride in small portions, ensuring the temperature does not rise significantly.
- **Reaction Conditions:** Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
- **Work-up:** Once the reaction is complete, carefully quench the reaction by making it basic with concentrated ammonium hydroxide. Add 100 mL of water.
- **Isolation:** Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**.

## Potential Biological Activity and Signaling Pathways

While there is no specific biological data for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**, related N-alkyl-N-(pyridin-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[3][4] The mechanism of action for these related compounds is not fully elucidated but may involve oxidative stress or inhibition of essential bacterial enzymes.

## Hypothetical Signaling Pathway in Bacteria

The following diagram illustrates a potential mechanism of action for a pyridyl-hydroxylamine compound as an antibacterial agent, based on the known activities of similar molecules.



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